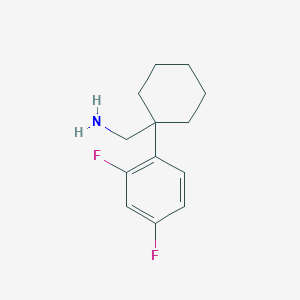
(1-(2,4-Difluorophenyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,4-Difluorophenyl)cyclohexyl)methanamine: is an organic compound with the molecular formula C13H17F2N It is characterized by the presence of a cyclohexyl group attached to a methanamine moiety, with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Methanamine Group: The final step involves the attachment of the methanamine group to the cyclohexyl ring, often through reductive amination reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: (1-(2,4-Difluorophenyl)cyclohexyl)methanamine is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Chemical Manufacturing: It is used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(2,4-Difluorophenyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(1-(2,4-Difluorophenyl)cyclopentyl)methanamine: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
2,4-Difluorobenzylamine: Lacks the cyclohexyl ring, simpler structure.
Uniqueness:
Structural Differences: The presence of the cyclohexyl ring in (1-(2,4-Difluorophenyl)cyclohexyl)methanamine provides unique steric and electronic properties compared to its analogs.
Reactivity: The specific arrangement of functional groups in this compound can lead to distinct reactivity patterns, making it suitable for specialized applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H17F2N |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
[1-(2,4-difluorophenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H17F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9,16H2 |
Clave InChI |
UIMSKEFKUBLQCU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



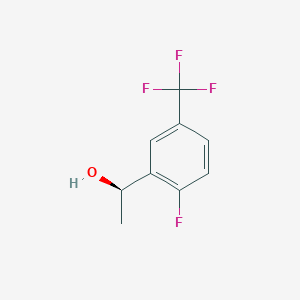


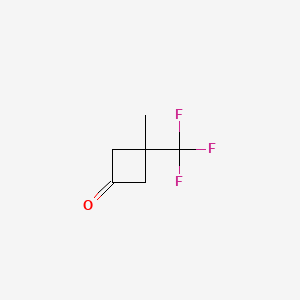
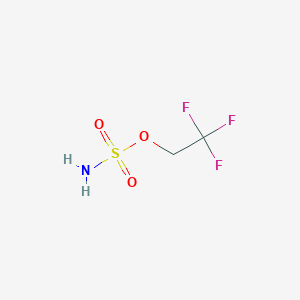
![2-[Methyl(piperidin-4-yl)amino]acetamidedihydrochloride](/img/structure/B13588768.png)

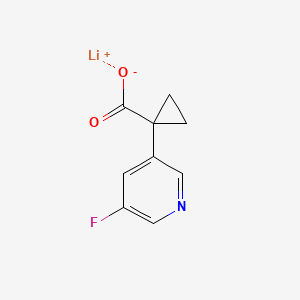
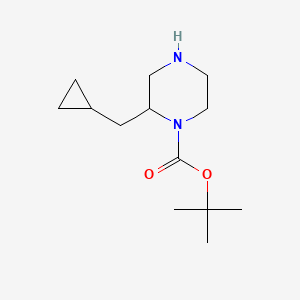
![N-{2,2-difluorospiro[2.2]pentan-1-yl}benzamide](/img/structure/B13588788.png)

![rac-methyl(1R,4S,5R)-4-(acetylsulfanyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13588794.png)
![1-[2-(Trifluoromethyl)furan-3-yl]methanaminehydrochloride](/img/structure/B13588806.png)
